ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate
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Overview
Description
ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate is a biochemical compound that belongs to the class of thiourea derivatives. This compound has garnered interest due to its potential biological activities, including its ability to inhibit the growth of viruses and regulate inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate, often involves heterocyclization reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve multi-step synthesis processes that start from readily available reagents. These methods often require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism by which ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate exerts its effects involves its interaction with regulatory pathways involved in inflammation. By affecting these pathways, the compound can inhibit the growth of viruses and reduce inflammatory responses . The molecular targets and pathways involved in these effects are still under investigation and require further research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate include other thiophene derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of functional groups, which confer unique biological activities such as antiviral and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S2/c1-2-19-12(16)7-5-6-20-11(7)13-10(15)8-3-4-9(21-8)14(17)18/h3-6H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGJNXPZVDHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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